TS-071 is a potent and selective inhibitor of sodium-dependent glucose cotransporter 2 (SGLT2) []. It exhibits an IC50 of 2.26 nM against SGLT2, demonstrating 1650-fold selectivity over SGLT1 []. This compound has shown good metabolic stability and moderate Caco-2 permeability []. Its promising pharmacological profile led to its development as a potential treatment for type 2 diabetes and is currently under evaluation in phase II clinical trials [].
HMDB is a natural agent that has been investigated for its potential anticancer properties []. It has been shown to inhibit the growth of several human cancer cell lines, including HeLa cervical cancer cells []. This growth inhibition is associated with G1 cell cycle arrest and the induction of autophagy, a process of programmed cell death []. HMDB achieves these effects by modulating the expression of cell cycle regulators and influencing signaling pathways such as AMPK-mTOR and Akt-mTOR [].
Isopropylmethoxypyrazine is a methoxypyrazine compound found in some red wines []. It contributes to the wine’s aroma, potentially more so than the more common isobutylmethoxypyrazine []. Unlike the latter, it is believed to originate from sources other than grape berries or typical winemaking [].
Isobutylmethoxypyrazine is a naturally occurring methoxypyrazine compound often found in grapes and wines, known for its potent green bell pepper aroma [, ]. Its presence significantly impacts the sensory perception of wine, even at low concentrations [].
Relevance:
2-Methoxy-3-(1′-methylpropyl)pyrazine (MMPP)
MMPP is a methoxypyrazine compound recognized for its distinctive "fresh pea" odor []. It was isolated from the marine bacterium Halomonas venusta, which produces it during its stationary growth phase (idiophase) []. The bacterium's production of MMPP increases when the growth medium is supplemented with glycine and isoleucine [].
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